3-(5-Bromopyridin-3-yl)thiazolidine
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(5-bromopyridin-3-yl)-1,3-thiazolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2S/c9-7-3-8(5-10-4-7)11-1-2-12-6-11/h3-5H,1-2,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CONUCQOMQCDPBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCN1C2=CC(=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 3-(5-Bromopyridin-3-yl)thiazolidine
Abstract
This technical guide provides a comprehensive, field-proven methodology for the synthesis and characterization of the novel heterocyclic compound, 3-(5-Bromopyridin-3-yl)thiazolidine. This molecule incorporates two key pharmacophores: the bromopyridine moiety, a common feature in pharmacologically active compounds, and the thiazolidine ring, a "wonder nucleus" known for a wide array of biological activities.[1][2][3] This document details a robust, two-part synthetic strategy, beginning with the reliable synthesis of the key precursor, 5-bromo-3-aminopyridine, followed by a classic cyclocondensation reaction to form the target thiazolidine. We will elucidate the rationale behind the chosen synthetic routes, provide step-by-step experimental protocols, and outline a full suite of analytical techniques for comprehensive structural verification and characterization.
Introduction and Rationale
The convergence of privileged structures in a single molecular entity is a cornerstone of modern medicinal chemistry. The pyridine ring is a fundamental scaffold in numerous natural products and pharmaceuticals, with halogenated derivatives often exhibiting enhanced biological profiles.[3] Concurrently, the thiazolidine nucleus, a five-membered saturated heterocycle containing sulfur and nitrogen, is integral to a vast number of compounds with demonstrated therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][4][5]
The target molecule, this compound, is therefore a compound of significant interest. Its synthesis provides a scaffold for further derivatization and biological screening. This guide serves as a practical blueprint for its efficient laboratory-scale preparation and rigorous characterization.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis is crucial for designing an efficient and high-yielding synthesis. The target molecule can be disconnected at the C-N bond between the pyridine and thiazolidine rings, identifying 5-bromo-3-aminopyridine as the key aromatic precursor. The thiazolidine ring itself is classically formed via a condensation reaction.
Our forward-synthesis strategy is therefore designed in two major stages:
-
Synthesis of Precursor (A): Preparation of 5-bromo-3-aminopyridine from a commercially available starting material.
-
Formation of Target Molecule (B): Cyclocondensation of the aminopyridine precursor with appropriate reagents to construct the thiazolidine ring.
Caption: Retrosynthetic analysis of the target molecule.
Experimental Protocols
Part A: Synthesis of 5-Bromo-3-aminopyridine
The synthesis of this crucial intermediate is most reliably achieved via a Hofmann rearrangement of 5-bromonicotinamide. This reaction is advantageous due to its high yield and operational simplicity, proceeding through the formation of an isocyanate intermediate which subsequently hydrolyzes and decarboxylates.[6][7]
Protocol:
-
Preparation of Sodium Hypobromite Solution: In a three-necked flask equipped with a magnetic stirrer and cooled to -5 °C in an ice-salt bath, add a pre-chilled aqueous solution of sodium hydroxide (31.8 g, 0.79 mol in 340 mL water). To this, add liquid bromine (40.7 g, 0.255 mol) dropwise while maintaining the temperature below 0 °C. Stir for 1 hour to ensure the complete formation of sodium hypobromite.[6][7]
-
Hofmann Rearrangement: To the freshly prepared hypobromite solution, add 5-bromonicotinamide (42.0 g, 0.209 mol) in portions. Allow the reaction mixture to warm gradually to room temperature.
-
Heating: Heat the mixture to 70 °C and maintain for 1 hour. TLC monitoring (Eluent: Heptane/Ethyl Acetate 1:1) should indicate the consumption of the starting material.
-
Work-up and Extraction: Cool the resulting suspension to room temperature. Saturate the aqueous phase with brine and extract three times with a 1:1 mixture of THF and tert-butyl methyl ether.
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude brown residue should be purified by flash column chromatography (Silica gel, Eluent: Heptane/Ethyl Acetate 1:1) to yield 5-bromo-3-aminopyridine as a solid.[6]
Part B: Synthesis of this compound
The formation of the thiazolidine ring is achieved through a well-established condensation reaction between an amine (5-bromo-3-aminopyridine), an aldehyde (formaldehyde), and a thiol-containing compound (cysteamine).[8] The mechanism involves the initial formation of a Schiff base (or iminium ion) between the aminopyridine and formaldehyde, which is then attacked intramolecularly by the thiol and amine groups of cysteamine to form the stable five-membered ring.
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 5-bromo-3-aminopyridine (0.1 mol) in ethanol (200 mL).
-
Addition of Reagents: To this solution, add cysteamine (0.1 mol) followed by an aqueous solution of formaldehyde (37 wt. %, 0.11 mol).
-
Reaction Conditions: Stir the mixture at room temperature for 24 hours. The reaction progress can be monitored by TLC (Eluent: Ethyl Acetate/Hexane 1:1).
-
Work-up: Upon completion, reduce the solvent volume under vacuum. Add distilled water to the residue, which may cause the product to precipitate. If an oil forms, extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Purification: Collect the precipitated solid by filtration and wash with cold water. If extraction was performed, combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography to yield the pure this compound.
Caption: A comprehensive characterization workflow.
Predicted Spectroscopic Data
The following table summarizes the expected data based on the structure and literature values for analogous compounds. [4][9]
| Technique | Parameter | Predicted Value / Observation | Rationale |
|---|---|---|---|
| ¹H NMR | Chemical Shift (δ, ppm) | 8.2-8.5 (m, 2H, Py-H), 7.5-7.8 (m, 1H, Py-H), 4.5-4.8 (s, 2H, N-CH₂-S), 3.8-4.1 (t, 2H, N-CH₂-CH₂), 3.0-3.3 (t, 2H, CH₂-CH₂-S) | Aromatic protons of the bromopyridine ring will be in the downfield region. The three distinct methylene groups of the thiazolidine ring will appear as a singlet and two triplets. |
| ¹³C NMR | Chemical Shift (δ, ppm) | 140-150 (Ar-C), 120-135 (Ar-C), 55-60 (N-CH₂-S), 48-52 (N-CH₂-CH₂), 30-35 (CH₂-CH₂-S) | Aromatic carbons appear >120 ppm. Aliphatic carbons of the thiazolidine ring will be in the upfield region. |
| Mass Spec. | m/z (ESI+) | [M+H]⁺ ≈ 259/261 | The molecular weight is ~258 g/mol . The presence of bromine will result in two characteristic peaks (M and M+2) of nearly equal intensity due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes. |
| FT-IR | Wavenumber (cm⁻¹) | 3100-3000 (Ar C-H), 2950-2850 (Aliphatic C-H), 1600-1550 (C=C, C=N stretch), 1100-1000 (C-N stretch), 700-600 (C-S stretch) | Characteristic peaks confirming the presence of aromatic and aliphatic C-H bonds, pyridine ring vibrations, and C-N/C-S bonds of the thiazolidine ring. |
Conclusion
This guide outlines a logical and robust pathway for the synthesis and characterization of this compound. By utilizing a reliable Hofmann rearrangement for the precursor synthesis followed by a classic cyclocondensation, researchers can access this valuable heterocyclic scaffold in good yield. The detailed protocols and characterization guidelines provided herein are designed to ensure reproducibility and structural verification, enabling further exploration of this compound and its derivatives in medicinal chemistry and drug development programs.
References
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Gülerman, N. F., et al. (2011). N-[2-(4-Bromophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 67(5), o914. [Link]
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Sharma, S., & Kumar, S. (2024). Thiazolidine derivatives and their pharmacological actions. E3S Web of Conferences, 556, 01052. [Link]
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Jain, A., et al. (2021). Hybrids of thiazolidin-4-ones and 1,3,4-thiadiazole: Synthesis and biological screening of a potential new class of acetylcholinesterase inhibitors. Biointerface Research in Applied Chemistry, 12(1), 1148-1164. [Link]
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Al-Amiery, A. A., et al. (2016). Synthesis and Characterization Derivatives of Thiazolidinone from Schiff Bases. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(2), 131-138. [https://www.rjpbcs.com/pdf/2016_7(2)/.[5]pdf]([Link]5]pdf)
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Gomha, S. M., et al. (2021). Synthesis and Characterization of Novel Thiazolidinones and Thioxothiazolidinones Derived from Substituted Indole. Molecules, 26(19), 5997. [Link]
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Sonawane, L. V., & Bari, S. B. (2011). Synthesis and Spectral Characterization of Some Novel N-Substituted 2, 4-Thiazolidinedione. International Journal of Biological Chemistry, 5(1), 68-74. [Link]
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Patel, D. M., et al. (2019). Study of biophysical properties, synthesis and biological evaluations of new thiazolidine-2,4-dione conjugates. Indian Journal of Pharmaceutical Sciences, 81(6), 1073-1085. [Link]
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Chirita, R. I., et al. (2019). Synthesis and Characterization of New Thiazolidinones Containing Coumarin Moieties and Their Antibacterial and Antioxidant Activities. Molecules, 24(18), 3266. [Link]
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Hassan, A. S., et al. (2021). Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. Arabian Journal of Chemistry, 14(3), 102983. [Link]
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Sharma, S., & Kumar, S. (2024). Thiazolidine derivatives and their pharmacological actions. ResearchGate. [Link]
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Fukuyama, T., et al. (2016). Synthesis, Characterization, and Evaluation of Thiazolidine Derivatives of Cysteine for Suppressing Eumelanin Production. Biological and Pharmaceutical Bulletin, 39(12), 2058-2064. [Link]
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Sadowski, Z., et al. (2021). Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners. Molecules, 26(11), 3385. [Link]
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Petrow, V., & Saper, J. (1948). 2,3-diaminopyridine. Organic Syntheses, 28, 12. [Link]
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Spectroscopic Signature of 3-(5-Bromopyridin-3-yl)thiazolidine: A Predictive and Comparative Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural and Pharmaceutical Relevance of Thiazolidine-Pyridine Hybrids
The convergence of thiazolidine and pyridine moieties in a single molecular entity represents a promising avenue in medicinal chemistry. Thiazolidine and its derivatives are known for a wide array of pharmacological activities, including but not limited to, antimicrobial, anti-inflammatory, and antidiabetic properties. The pyridine ring, a ubiquitous scaffold in pharmaceuticals, is a key component of numerous drugs, valued for its ability to engage in hydrogen bonding and its overall metabolic stability. The specific compound, 3-(5-Bromopyridin-3-yl)thiazolidine, combines these two pharmacophores, making its structural elucidation via spectroscopic methods a critical step in its potential development as a therapeutic agent. The bromo-substitution on the pyridine ring further provides a handle for subsequent chemical modifications, such as cross-coupling reactions, enhancing its synthetic utility.
This guide will provide a detailed predictive analysis of the ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data for this compound.
Molecular Structure and Predicted Spectroscopic Overview
The structure of this compound is presented below. The spectroscopic analysis will be approached by considering the contributions of the 5-bromopyridin-3-yl and the thiazolidine fragments.
Figure 1: Molecular Structure of this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra are based on the principle of additivity, where the chemical shifts of the protons and carbons in the target molecule are estimated from the known values of its constituent parts.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring and the aliphatic protons of the thiazolidine ring.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Data |
| ~8.2 - 8.4 | d (doublet) | 1H | H-2 (Pyridine) | The proton at position 2 is adjacent to the nitrogen atom and is expected to be the most deshielded aromatic proton. Its chemical shift is predicted to be in the downfield region. |
| ~8.0 - 8.2 | d (doublet) | 1H | H-6 (Pyridine) | The proton at position 6 is also adjacent to the ring nitrogen and will appear at a downfield chemical shift, likely coupled to the proton at H-4. |
| ~7.5 - 7.7 | t (triplet) | 1H | H-4 (Pyridine) | The proton at position 4 is coupled to both H-2 and H-6, and its chemical shift will be influenced by the electron-withdrawing bromine atom at the meta position. |
| ~4.5 - 4.7 | s (singlet) | 2H | N-CH₂-S (Thiazolidine, C2-H) | The methylene group flanked by nitrogen and sulfur in the thiazolidine ring typically appears as a singlet in this region. |
| ~3.8 - 4.0 | t (triplet) | 2H | S-CH₂-CH₂-N (Thiazolidine, C4-H) | This triplet corresponds to the methylene group adjacent to the sulfur atom. |
| ~3.2 - 3.4 | t (triplet) | 2H | S-CH₂-CH₂-N (Thiazolidine, C5-H) | This triplet, coupled to the C4 protons, is assigned to the methylene group adjacent to the nitrogen atom. |
Rationale for Predictions: The predicted chemical shifts for the pyridine protons are based on data for 3-amino-5-bromopyridine derivatives, where aromatic protons appear in the range of δ 6.9-8.2 ppm. The thiazolidine ring protons' chemical shifts are predicted based on known data for N-substituted thiazolidines.
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Data |
| ~148 - 152 | C-2 (Pyridine) | Carbons adjacent to the pyridine nitrogen are significantly deshielded. |
| ~145 - 148 | C-6 (Pyridine) | Similar to C-2, this carbon is deshielded due to its proximity to the nitrogen atom. |
| ~140 - 143 | C-3 (Pyridine) | The carbon atom directly attached to the thiazolidine nitrogen. |
| ~130 - 135 | C-4 (Pyridine) | Aromatic carbon chemical shift. |
| ~118 - 122 | C-5 (Pyridine) | The carbon bearing the bromine atom will have its chemical shift influenced by the halogen. |
| ~55 - 60 | N-CH₂-S (Thiazolidine, C2) | The chemical shift of this carbon is influenced by both the adjacent nitrogen and sulfur atoms. |
| ~48 - 52 | S-CH₂-CH₂-N (Thiazolidine, C5) | Aliphatic carbon adjacent to nitrogen. |
| ~30 - 35 | S-CH₂-CH₂-N (Thiazolidine, C4) | Aliphatic carbon adjacent to sulfur. |
Rationale for Predictions: The predicted chemical shifts for the pyridine carbons are extrapolated from data on substituted pyridines. The thiazolidine carbon chemical shifts are based on reported values for various thiazolidine derivatives.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
| Predicted Wavenumber (cm⁻¹) | Vibration | Rationale and Comparative Data |
| ~3100 - 3000 | C-H stretch (Aromatic) | Characteristic for C-H bonds on the pyridine ring. |
| ~2950 - 2850 | C-H stretch (Aliphatic) | Corresponding to the C-H bonds of the thiazolidine ring. |
| ~1600 - 1450 | C=C and C=N stretch (Aromatic) | Typical for the pyridine ring system. |
| ~1350 - 1250 | C-N stretch (Aromatic Amine) | The stretching vibration of the C-N bond connecting the pyridine and thiazolidine rings. |
| ~1250 - 1020 | C-N stretch (Aliphatic Amine) | The C-N bond within the thiazolidine ring. |
| ~700 - 600 | C-S stretch | Characteristic for the carbon-sulfur bond in the thiazolidine ring. |
| ~1100 - 1000 | C-Br stretch | The vibration of the carbon-bromine bond on the pyridine ring. |
Rationale for Predictions: The predicted IR absorption bands are based on well-established correlation tables and data from various thiazolidine and pyridine derivatives.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electron Impact (EI) ionization is a common technique for such analyses.
Predicted Molecular Ion Peak: A key feature will be the molecular ion peak (M⁺). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity.
-
M⁺ (for ⁷⁹Br): m/z = 258
-
M+2 (for ⁸¹Br): m/z = 260
Predicted Fragmentation Pattern:
Identifying Potential Biological Targets of 3-(5-Bromopyridin-3-yl)thiazolidine: A Strategic Approach
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The deconvolution of molecular targets for novel chemical entities is a critical bottleneck in modern drug discovery. The compound 3-(5-Bromopyridin-3-yl)thiazolidine presents a compelling case study, integrating two pharmacologically significant scaffolds: a thiazolidine ring and a bromopyridine moiety. While direct literature on this specific molecule is nascent, a comprehensive analysis of its constituent fragments provides a robust framework for hypothesizing and experimentally validating its biological targets. This guide outlines a multi-pronged strategy, combining computational prediction with hypothesis-driven and unbiased experimental approaches, to systematically elucidate the mechanism of action and identify high-value protein targets for this compound. We provide detailed, field-proven protocols and the causal logic behind experimental choices, designed to empower researchers in their target identification campaigns.
Introduction: A Scaffold-Based Rationale
The structure of this compound is a deliberate synthesis of two privileged heterocyclic systems. Understanding the established biological roles of these systems is the logical first step in postulating potential targets.
-
The Thiazolidine Core: The thiazolidine ring is a cornerstone of medicinal chemistry.[1] Its derivatives, particularly thiazolidin-4-ones and thiazolidine-2,4-diones (TZDs), exhibit an extensive range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic effects.[2][3] Notably, the TZD class of drugs, such as Pioglitazone and Rosiglitazone, are well-established agonists of the nuclear receptor Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[3] This strong precedent immediately suggests that nuclear receptors are a plausible target class.
-
The Bromopyridine Moiety: The pyridine ring is the second most common nitrogen-containing heterocycle found in FDA-approved drugs and is known for its diverse biological activities, including kinase inhibition and antitumor effects.[4] The bromine substituent, an electron-withdrawing group, can significantly influence the molecule's pharmacokinetic properties and binding affinity, potentially participating in halogen bonding with a target protein. Its presence on the pyridine ring suggests that targets such as protein kinases, which are often modulated by pyridine-based inhibitors, should be investigated.[5]
This composite structure, therefore, does not suggest a single, obvious target but rather points toward several high-probability target families. Our strategy is to explore these possibilities in parallel using a combination of predictive and empirical methods.
Phase 1: In Silico Target Prediction and Prioritization
Before committing to resource-intensive wet-lab experiments, computational methods can efficiently narrow the field of potential targets. These in silico approaches leverage vast databases of known drug-target interactions to predict targets for a novel molecule based on structural and chemical similarity.[6][7]
Rationale and Causality
The core principle of computational target prediction is that molecules with similar structures often bind to similar proteins.[8] By comparing the structure of this compound against millions of data points, these algorithms can generate a ranked list of potential protein interactors. This serves not to definitively identify the target, but to prioritize experimental efforts toward the most likely candidates. A multi-model approach is recommended to increase the robustness of the predictions.[9][10]
Proposed In Silico Workflow
-
Chemical Similarity Searching: Utilize platforms like PubChem or ChEMBL to identify known compounds with high structural similarity (e.g., Tanimoto coefficient > 0.85) and their annotated biological targets.
-
Pharmacophore Modeling: Develop a 3D pharmacophore model based on the compound's structure. This model, representing key electronic and steric features, can be used to screen virtual libraries of protein binding sites.
-
Reverse Docking: Screen the 3D structure of the compound against a large library of protein crystal structures (e.g., the Protein Data Bank) to predict binding affinity and identify potential targets.[6]
-
Machine Learning-Based Prediction: Employ integrated platforms (e.g., SwissTargetPrediction, SuperPred) that use machine learning algorithms trained on known ligand-target data to predict the most probable target classes.
The output of this phase will be a data-driven list of candidate targets (e.g., PPARγ, Cyclin-Dependent Kinase 2, MurF ligase), which can then be pursued in the hypothesis-driven experimental phase.
Phase 2: Hypothesis-Driven Experimental Validation
Based on the scaffold analysis and in silico predictions, we can formulate specific, testable hypotheses. This section provides protocols for investigating the most prominent target classes.
Hypothesis A: The Target is a Nuclear Receptor (e.g., PPARγ)
Causality: The thiazolidine scaffold is the defining feature of TZD drugs that act as PPARγ agonists.[3] It is critical to determine if this compound retains this activity.
Experiment: PPARγ Ligand Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET).
Protocol:
-
Reagents: Lanthanide-labeled anti-GST antibody, GST-tagged PPARγ ligand-binding domain (LBD), biotinylated PPARγ ligand (positive control), and streptavidin-conjugated acceptor fluorophore.
-
Assay Plate Preparation: Add assay buffer to all wells of a 384-well plate.
-
Compound Addition: Add this compound across a range of concentrations (e.g., 10 nM to 100 µM) in a serial dilution format. Include a known agonist (e.g., Rosiglitazone) as a positive control and DMSO as a negative control.
-
Protein-Ligand Mixture: Prepare a master mix of the GST-PPARγ-LBD and the biotinylated ligand. Add this mix to the wells.
-
Detection Mixture: Prepare a master mix of the lanthanide-labeled antibody and the streptavidin-acceptor. Add to all wells.
-
Incubation: Incubate the plate in the dark at room temperature for 2-4 hours to allow the binding reaction to reach equilibrium.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Analysis: Calculate the TR-FRET ratio. A decrease in the ratio in the presence of the test compound indicates displacement of the biotinylated ligand and suggests binding to PPARγ. Calculate the IC50 value from the dose-response curve.
Hypothesis B: The Target is a Protein Kinase
Causality: The pyridine scaffold is a common hinge-binding motif in many kinase inhibitors.[4][5] A broad screening approach is the most efficient way to identify which of the >500 human kinases might be a target.
Experiment: Kinome-Wide Binding Assay (e.g., KINOMEscan™).
Protocol:
-
Principle: This is a competition binding assay. The test compound is incubated with a DNA-tagged kinase. An immobilized, active-site directed ligand is then added. The amount of kinase captured on the solid support is quantified via qPCR of the DNA tag. If the test compound binds the kinase, it will prevent capture on the solid support, resulting in a lower signal.
-
Compound Submission: Provide the compound at a specified concentration (typically 1-10 µM) to a commercial service provider (e.g., DiscoveRx, Eurofins).
-
Screening: The compound is screened against a panel of hundreds of human kinases.
-
Data Analysis: Results are typically provided as a percentage of control (%Ctrl), where a lower number indicates stronger binding. A common threshold for a "hit" is <35% Ctrl.
-
Follow-up: For any identified hits, perform dose-response experiments to determine the dissociation constant (Kd) and confirm binding affinity.
Phase 3: Unbiased Target Identification Strategies
If hypothesis-driven approaches do not yield a clear target, or to discover entirely novel mechanisms of action, unbiased or "agnostic" methods are required. These techniques identify protein interactors without prior assumptions.
Affinity Chromatography coupled with Mass Spectrometry (AC-MS)
Causality: This classic method relies on immobilizing the small molecule to a solid support to "pull down" its binding partners from a complex protein mixture like a cell lysate.[11][12] It remains a gold standard for target identification.
Workflow Diagram:
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Physicochemical Profiling: Solubility and Stability of 3-(5-Bromopyridin-3-yl)thiazolidine
This technical guide details the physicochemical profiling, solubility landscape, and stability mechanisms of 3-(5-Bromopyridin-3-yl)thiazolidine .
Given the specific nature of this heterocycle, this guide synthesizes empirical data from structural analogs (N-aryl thiazolidines and bromopyridines) with first-principles medicinal chemistry to provide a robust characterization framework.
Executive Summary
This compound is a lipophilic, heterocyclic building block characterized by two distinct reactivity centers: the electron-deficient 5-bromopyridine ring and the saturated, electron-rich thiazolidine ring.
Its solubility profile is pH-dependent, driven by the protonation of the pyridine nitrogen (
Structural Analysis & Predicted Properties[1][2]
Understanding the molecular scaffold is the prerequisite for accurate experimentation.
| Feature | Chemical Moiety | Implication for Solubility/Stability |
| Core Basicity | Pyridine Nitrogen (N1) | pH-Dependent Solubility: The pyridine N is the primary basic center. Protonation at pH < 3.0 significantly enhances aqueous solubility. The electron-withdrawing Br and thiazolidine ring lower the |
| Lipophilicity | Thiazolidine Ring | Low Aqueous Solubility: The saturated C-S-C motif increases LogP (Predicted ~1.8–2.3), necessitating organic co-solvents (DMSO, MeOH) for stock solutions. |
| Redox Liability | Thiazolidine Sulfur | Oxidative Instability: The sulfur atom is prone to oxidation to sulfoxides ( |
| Photolability | C-Br Bond | UV Sensitivity: Aryl bromides undergo homolytic cleavage under UV light, leading to radical formation and debrominated byproducts (des-bromo analogs). |
Solubility Landscape
Aqueous Solubility Profile
The compound exhibits a "U-shaped" or monotonic solubility curve dependent on pH. It is sparingly soluble in neutral buffers (pH 7.4) but highly soluble in acidic media.
-
pH 1.2 (0.1N HCl): High Solubility (> 5 mg/mL) – Protonated Species
-
pH 7.4 (PBS): Low Solubility (< 0.1 mg/mL) – Neutral Species
-
pH 10.0 (Borate): Low Solubility – Neutral Species
Organic Solvent Compatibility
For preparing stock solutions (10–100 mM), use the following solvent hierarchy:
-
DMSO (Dimethyl Sulfoxide): Excellent solubility. Caution: DMSO is hygroscopic; water uptake can accelerate hydrolysis.
-
Methanol/Ethanol: Good solubility. Suitable for LC-MS injection.
-
DCM (Dichloromethane): Moderate/High solubility. Useful for extraction but not for biological assays.
-
Acetonitrile: Moderate solubility.
Protocol: Equilibrium Solubility Determination
Do not rely on visual inspection alone. Micro-precipitates can yield false positives.
Figure 1: Standard workflow for thermodynamic equilibrium solubility determination.
Stability & Degradation Pathways[3][4][5][6][7]
The stability of this compound is compromised by three primary stress factors.
Oxidative Degradation (Critical)
N-aryl thiazolidines are susceptible to S-oxidation.
-
Mechanism: Electrophilic attack on the sulfur lone pair.
-
Product: this compound-1-oxide (Sulfoxide) and 1,1-dioxide (Sulfone).
-
Prevention: Store under Argon/Nitrogen. Avoid protic solvents that contain dissolved oxygen for long-term storage.
Photolytic Degradation
-
Mechanism: The C-Br bond energy (~66 kcal/mol) is accessible via UV irradiation (254 nm and 365 nm), leading to homolytic fission.
-
Product: 3-(Pyridin-3-yl)thiazolidine (Des-bromo analog) and radical coupling products.
-
Prevention: Strict Amber Glass storage is mandatory.
Hydrolytic Degradation
-
Mechanism: While the thiazolidine ring is relatively stable, strong acids combined with heat can open the ring (reversing the condensation of cysteamine and formaldehyde/aldehyde).
-
Product: Ring-opened thiols or aldehydes.
Degradation Logic Diagram
Figure 2: Primary degradation pathways. Dashed lines indicate stress conditions.
Analytical Methodologies
To validate stability, a stability-indicating HPLC method is required.[1] The method must separate the parent from the polar sulfoxide and the des-bromo impurity.
HPLC Protocol (Reverse Phase)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV @ 254 nm (Aromatic ring) and 220 nm (Thiazolidine absorption).
-
Expected Elution Order:
-
Sulfoxide (Most Polar / Early eluting)
-
Des-bromo analog
-
Parent Compound
-
Sulfone (Variable, often elutes near sulfoxide)
-
Handling & Storage SOP
To ensure data integrity during drug development, adhere to the following Standard Operating Procedure (SOP):
-
Storage State: Store as a solid powder whenever possible.
-
Temperature: -20°C for long-term storage; 4°C for working stocks (< 1 week).
-
Container: Amber glass vials with PTFE-lined caps to prevent UV exposure and solvent leaching.
-
Atmosphere: Purge headspace with Argon or Nitrogen before sealing to minimize S-oxidation.
-
Freeze-Thaw: Aliquot stock solutions (DMSO) to avoid repeated freeze-thaw cycles, which introduce moisture and oxygen.
References
-
General Thiazolidine Stability
- Bromopyridine Photostability: Title: "Preventing degradation of 3-Bromopyridine-D4 during reactions (Dehalogenation pathways)." Source: BenchChem Technical Guide
-
Forced Degradation Guidelines
-
Analytical Profiling of Thiazolidines
- Title: "Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applic
- Source: NIH / PubMed Central
-
URL:[Link]
Sources
Advanced Bromopyridine Scaffolds: Reactivity, Site-Selectivity, and Therapeutic Applications
Executive Summary
Bromopyridines represent a cornerstone scaffold in modern medicinal chemistry, serving as the primary entry point for constructing complex heteroaromatic ligands found in kinase inhibitors, GPCR modulators, and agrochemicals. Their utility stems from the unique electronic interplay between the pyridine nitrogen and the carbon-bromine bond, which allows for orthogonal functionalization strategies not possible in carbocyclic systems.
This technical guide provides a rigorous analysis of bromopyridine reactivity, detailing the mechanistic underpinnings of site-selective lithiation, the "Halogen Dance" phenomenon, and challenging cross-coupling reactions. It concludes with field-validated protocols and a case study on the synthesis of the Hedgehog pathway inhibitor, Vismodegib.[1]
Part 1: The Electronic Landscape & Reactivity Profile
The reactivity of bromopyridines is dictated by the inductive (
Positional Reactivity Matrix[1]
| Position | Electronic Character | Preferred Transformation | Mechanistic Driver |
| C2-Br | Highly | Inductive withdrawal by adjacent N; low LUMO energy facilitates oxidative addition.[1] | |
| C3-Br | "Benzene-like" | Lithium-Halogen Exchange, Halogen Dance | Least affected by N-withdrawal; stable anion formation (inductive stabilization). |
| C4-Br | Resonance withdrawal (para-position); susceptible to nucleophilic attack. |
Decision Logic for Synthetic Planning
The following decision tree illustrates the strategic selection of reaction conditions based on the substitution pattern.
Caption: Strategic workflow for selecting bromopyridine transformations based on electronic activation.
Part 2: Synthetic Strategies & Protocols
The Halogen Dance: Controlling Isomerization
The "Halogen Dance" is a base-catalyzed migration of a halogen atom to a thermodynamically more stable position on the heteroaromatic ring. In bromopyridines, this typically involves the migration of a bromine atom from C3 to C4 (or C2 to C6) via a "bromo-bridged" transition state or rapid lithiation-equilibration cycles [1].
Mechanism: The reaction is driven by the stability of the resulting lithiated species. A lithiated carbon adjacent to the ring nitrogen (C2-Li) or flanked by halogens is often thermodynamically preferred over a C3-Li species due to inductive stabilization or chelation effects.
Caption: Mechanism of the Halogen Dance rearrangement in 2-chloro-3-bromopyridine.
Protocol 1: Halogen Dance of 2-Chloro-3-bromopyridine
Objective: To translocate the bromine from C3 to C4, enabling functionalization at the C4 position while retaining the C2-chloro handle.
-
Preparation: Flame-dry a 50 mL Schlenk flask and purge with Argon.
-
Reagent Formation: Add diisopropylamine (1.1 equiv) and anhydrous THF (5 mL/mmol). Cool to -78°C. Add n-BuLi (1.1 equiv) dropwise to form LDA in situ. Stir for 30 min.
-
Substrate Addition: Dissolve 2-chloro-3-bromopyridine (1.0 equiv) in THF. Add this solution dropwise to the LDA at -78°C.
-
Critical Checkpoint: The solution typically turns yellow/orange, indicating formation of the lithiated species.
-
-
The "Dance": Stir at -78°C for 30–60 minutes. Unlike thiophenes, pyridine halogen dances can be rapid. The lithiated species isomerizes to the more stable 4-lithio-2-chloro-3-bromopyridine species (where the negative charge is stabilized by the adjacent Br and Cl).
-
Trapping: Add the electrophile (e.g., MeOH, DMF, or
) in excess. -
Quench: Warm to room temperature and quench with saturated
.
Site-Selective Lithiation: The Solvent Effect
When dealing with poly-halogenated pyridines, such as 2,5-dibromopyridine , the choice of solvent dictates regioselectivity.
-
Non-Coordinating Solvents (Toluene): Favor lithiation at C2 (via coordination to the ring Nitrogen).
-
Coordinating Solvents (THF): Favor lithiation at C5 (driven by acidity/inductive effects of the Br).
Protocol 2: C2-Selective Lithiation of 2,5-Dibromopyridine [2]
-
Solvent System: Dissolve 2,5-dibromopyridine (1.0 equiv) in anhydrous Toluene (0.1 M).
-
Cooling: Cool the mixture to -78°C .
-
Lithiation: Add n-BuLi (1.05 equiv) dropwise over 20 minutes.
-
Note: In toluene, the Li coordinates to the pyridine nitrogen, directing deprotonation/exchange to the C2 position.
-
-
Reaction Time: Stir for 30 minutes at -78°C.
-
Functionalization: Add electrophile (e.g.,
for boronic acid synthesis). -
Workup: Standard aqueous extraction.
Part 3: Cross-Coupling Challenges & Solutions
The "Poisoning" Effect in 2-Bromopyridines
Oxidative addition of Pd(0) to 2-bromopyridine is facile, but the resulting Pd(II) species is prone to forming stable, dimeric
Solution Strategies:
-
Bulky Ligands: Use Buchwald ligands (e.g., XPhos, SPhos) or Pincer ligands. The steric bulk prevents the pyridine nitrogen from binding to the Pd center [3].
-
High Energy Input: Microwave irradiation often overcomes the activation barrier for transmetalation in these hindered systems.
-
Alternative Metals: Nickel-catalyzed couplings (e.g.,
) are less susceptible to nitrogen poisoning compared to Palladium [4].
Part 4: Case Study - Vismodegib Synthesis
Drug Profile: Vismodegib (Erivedge) is a Hedgehog pathway inhibitor used for basal cell carcinoma.[1] Key Transformation: Construction of the biaryl core via cross-coupling.[1][2][3][4]
While early routes utilized Suzuki coupling, process optimization studies highlighted the efficiency of Negishi coupling using 2-bromopyridine, avoiding the need for boronic acid isolation.
Optimized Negishi Coupling Protocol [5]
Reaction: 2-Bromopyridine + Aryl-Zinc Reagent
-
Zinc Reagent Preparation:
-
Take the aryl iodide precursor (2-chloro-N-(4-chloro-3-iodophenyl)-4-(methylsulfonyl)benzamide).
-
Treat with
-PrMgCl or Zn dust in THF to generate the corresponding Aryl-Zinc intermediate.
-
-
Catalyst System:
-
Use
(5 mol%) or . -
Crucial Additive:CuI (Copper Iodide) can be used as a co-catalyst to facilitate transmetalation.
-
-
Coupling:
-
Add 2-bromopyridine (1.2 equiv) to the zinc reagent.
-
Reflux in THF for 6–12 hours.[1]
-
-
Purification:
-
The use of the Negishi protocol allows for a cleaner reaction profile compared to the Suzuki route for this specific sterically encumbered substrate, minimizing de-halogenation side products.
-
References
-
Mechanism of Halogen Dance: Schnürch, M., Spina, M., Khan, A. F., Mihovilovic, M. D., & Stanetty, P. (2007). Halogen Dance Reactions—A Review. Chemical Society Reviews.[1] Link
-
Selective Lithiation: Song, J. J., et al. (2010). Organometallic Methods for the Synthesis of Pyridine Derivatives. Chemical Society Reviews.[1] Link (Note: Generalized reference for lithiation logic).
-
Pd-Catalysis Challenges: Campeau, L. C., & Fagnou, K. (2006). Palladium-Catalyzed Direct Arylation of Simple Arenes in Synthesis of Biaryl Molecules. Chemical Science. Link
-
Nickel Coupling: Hie, L., & Garg, N. K. (2016). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol.[1][5] Organic Syntheses. Link
-
Vismodegib Synthesis: Cao, M., Zhao, H., Hu, B., et al. (2014). Optimization of cross-coupling reaction for synthesis of antitumor drug vismodegib. Journal of Southeast University (English Edition).[1] Link
Sources
Methodological & Application
Step-by-step synthesis protocol for 3-(5-Bromopyridin-3-yl)thiazolidine
This Application Note provides a rigorous, step-by-step protocol for the synthesis of 3-(5-Bromopyridin-3-yl)thiazolidine . This guide is designed for medicinal chemists and process development scientists, prioritizing high-yield cross-coupling methodologies over lower-efficiency ring-closure strategies.
Abstract & Strategic Overview
The target molecule, This compound , represents a strategic scaffold in drug discovery, often serving as a bioisostere for morpholine or piperidine derivatives in kinase inhibitors.
The primary synthetic challenge lies in the electron-deficient nature of the 3,5-dibromopyridine core, which renders classical nucleophilic aromatic substitution (
Retrosynthetic Analysis
The most logical disconnection is the
Figure 1: Retrosynthetic disconnection strategy relying on Pd-catalyzed C-N bond formation.
Experimental Design & Logic
Route Selection: Buchwald-Hartwig Amination
We employ a catalyst system utilizing Pd₂(\text{dba})₃ and Xantphos .
-
Why Xantphos? This bidentate ligand has a wide bite angle (111°), which favors reductive elimination of the C-N bond, particularly crucial when coupling electron-deficient heteroaryl halides which can be sluggish.
-
Why Cs₂CO₃? Cesium carbonate is selected over Sodium tert-butoxide (
). While is faster, it can cause competitive debromination or decomposition of the sensitive thiazolidine ring (via -elimination pathways). provides a milder, heterogeneous base environment.
Stoichiometry Table
| Reagent | MW ( g/mol ) | Equiv. | Role |
| 3,5-Dibromopyridine | 236.89 | 1.0 | Electrophile |
| Thiazolidine | 89.16 | 1.1 | Nucleophile |
| Pd₂(\text{dba})₃ | 915.72 | 0.02 (2 mol%) | Pre-catalyst |
| Xantphos | 578.62 | 0.04 (4 mol%) | Ligand |
| Cs₂CO₃ | 325.82 | 2.0 | Base |
| 1,4-Dioxane | - | 0.2 M | Solvent |
Detailed Synthesis Protocol
Phase 1: Catalyst Pre-Complexation (Optional but Recommended)
To ensure active catalyst formation and minimize induction periods.
-
In a glovebox or under Argon flow, charge a dry vial with Pd₂(\text{dba})₃ (18.3 mg, 0.02 mmol) and Xantphos (23.1 mg, 0.04 mmol).
-
Add anhydrous 1,4-Dioxane (2 mL).
-
Stir at room temperature for 10 minutes until the solution turns a deep orange/red, indicating ligation.
Phase 2: Reaction Assembly
-
Charge Reactants: To a distinct 25 mL oven-dried Schlenk flask equipped with a magnetic stir bar, add:
-
3,5-Dibromopyridine (237 mg, 1.0 mmol)
-
Cs₂CO₃ (652 mg, 2.0 mmol)
-
-
Solvent Addition: Add anhydrous 1,4-Dioxane (3 mL) to the flask.
-
Degassing: Sparge the suspension with Argon for 5 minutes to remove dissolved oxygen (critical to prevent Pd oxidation and homocoupling).
-
Nucleophile Addition: Add Thiazolidine (98 mg, 87 µL, 1.1 mmol) via syringe.
-
Catalyst Injection: Transfer the pre-formed Pd/Xantphos solution (from Phase 1) into the reaction flask via syringe. Rinse the catalyst vial with an additional 1 mL of dioxane and add to the reaction (Total volume ~6 mL).
Phase 3: Execution & Work-up
-
Heating: Seal the flask and heat to 100°C in an oil bath.
-
Monitoring: Monitor by TLC (Eluent: 20% EtOAc in Hexanes) or LC-MS.
-
Checkpoint: Reaction typically reaches completion in 4–6 hours . Look for the disappearance of the dibromide starting material (
) and appearance of the mono-aminated product ( ).
-
-
Quench: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove inorganic salts. Wash the pad with EtOAc (20 mL).
-
Concentration: Concentrate the filtrate under reduced pressure to obtain a crude oil.
Phase 4: Purification
-
Column Chromatography: Purify the crude residue using silica gel flash chromatography.
-
Gradient: 0%
30% Ethyl Acetate in Hexanes. -
Note: The product may streak slightly due to the basic pyridine nitrogen; adding 1% Triethylamine to the eluent can improve peak shape.
-
-
Isolation: Collect fractions containing the product, concentrate, and dry under high vacuum to yield a pale yellow solid/oil.
Reaction Workflow Diagram
Figure 2: Step-by-step experimental workflow for the cross-coupling reaction.
Expected Analytical Data & Validation
To validate the synthesis, the isolated compound must meet the following criteria.
Nuclear Magnetic Resonance (NMR)[1][2][3][4][5]
-
¹H NMR (400 MHz, CDCl₃):
-
Pyridine Ring: Three distinct aromatic signals due to the 3,5-substitution pattern.
- ~8.2 ppm (d, 1H, H-2, adjacent to N and Br)
- ~8.0 ppm (d, 1H, H-6, adjacent to N and Thiazolidine)
- ~7.3 ppm (dd, 1H, H-4, between Br and Thiazolidine)
-
Thiazolidine Ring:
- ~4.5 ppm (s, 2H, N-CH 2-S, singlet typically)
- ~3.6 ppm (t, 2H, N-CH 2-CH2-S)
- ~3.1 ppm (t, 2H, N-CH2-CH 2-S)
-
Mass Spectrometry (LC-MS)[5]
-
Ionization: ESI+
-
Expected Mass:
-
Isotope pattern is critical due to Bromine (
/ ). -
[M+H]⁺: 245.0 (for
) and 247.0 (for ).
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Catalyst deactivation ( | Ensure rigorous degassing; switch to fresh Pd source ( |
| Bis-amination | Excess amine / High Temp | Strictly control stoichiometry (1:1). Lower temp to 80°C. |
| Thiazolidine Opening | Strong Base / High Temp | Switch base to |
| Poor Separation | Pyridine tailing | Add 1% |
Safety & Handling
-
3,5-Dibromopyridine: Irritant. Handle in a fume hood.
-
Palladium Catalysts: Potential sensitizers. Avoid inhalation of dust.
-
Thiazolidine: Strong odor, potential irritant. Use bleach to quench glassware to neutralize sulfur smells.
References
-
Buchwald-Hartwig Amination of Heterocycles
- Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
-
Source:
-
Xantphos Ligand Utility
- Kranenburg, M., et al. (1995).
-
Source:
-
Synthesis of Aminopyridines
- Hartwig, J. F. (1998).
-
Source:
Application Notes and Protocols for the Evaluation of 3-(5-Bromopyridin-3-yl)thiazolidine as a Potential Enzyme Inhibitor
Forward
The thiazolidine scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a remarkable breadth of pharmacological activities, including anti-diabetic, anti-cancer, and anti-inflammatory properties.[1][2] This wide range of biological effects is often attributed to the ability of thiazolidine-containing molecules to interact with and modulate the activity of various key enzymes.[3][4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of a novel derivative, 3-(5-Bromopyridin-3-yl)thiazolidine, as a potential enzyme inhibitor.
These application notes are designed to be a practical, hands-on guide, moving beyond a simple recitation of steps to explain the underlying principles and rationale for each experimental choice. By following these protocols, researchers will be equipped to not only assess the inhibitory potential of this compound but also to elucidate its mechanism of action, a critical step in the drug discovery pipeline.[6][7][8]
Introduction to this compound
The compound this compound incorporates two key pharmacophores: the thiazolidine ring and a bromopyridine moiety. The thiazolidine ring is a privileged structure known for its presence in a variety of bioactive molecules.[1][2] The bromopyridine group, an electron-withdrawing system, can significantly influence the electronic properties of the molecule, potentially enhancing its binding affinity to target enzymes. Given the known activities of related thiazolidine derivatives, potential enzymatic targets for this compound could include, but are not limited to, xanthine oxidase, α-amylase, aldose reductase, and various proteases.[3][4][5][9]
Proposed Synthesis
A plausible synthetic route to this compound can be adapted from established methods for the synthesis of N-aryl thiazolidines.[10][11] A one-pot condensation reaction involving 5-bromo-3-aminopyridine, an appropriate aldehyde (e.g., formaldehyde), and a thiol-containing compound (e.g., mercaptoacetic acid or a derivative) would be a logical starting point. The specific reaction conditions, such as solvent, temperature, and catalysts, would require optimization.
Initial Screening: Biochemical Enzyme Inhibition Assays
The first step in characterizing a potential enzyme inhibitor is to perform a biochemical assay using the isolated, purified target enzyme.[7][8][12] This in vitro approach provides a direct measure of the compound's effect on enzyme activity in a controlled environment.[13]
General Protocol for a Spectrophotometric Enzyme Inhibition Assay
This protocol is a generalized template that can be adapted for various enzymes where the reaction produces a change in absorbance or fluorescence.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a target enzyme.
Materials:
-
Purified target enzyme
-
Enzyme-specific substrate
-
Assay buffer (optimized for pH, ionic strength, and any necessary cofactors)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Positive control inhibitor (a known inhibitor of the target enzyme)
-
96-well microplate (UV-transparent or black, for fluorescence)
-
Microplate reader
Step-by-Step Procedure: [14]
-
Prepare Solutions:
-
Dissolve the enzyme, substrate, and positive control inhibitor in the assay buffer to their desired working concentrations.
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of the test compound in the assay buffer to cover a wide range of concentrations (e.g., from 1 nM to 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
A fixed volume of the enzyme solution.
-
Varying concentrations of this compound or the positive control.
-
Include control wells:
-
No inhibitor control: Enzyme, buffer, and substrate (represents 100% activity).
-
No enzyme control: Buffer and substrate (background signal).
-
Vehicle control: Enzyme, buffer, substrate, and the same concentration of DMSO as in the test wells.
-
-
-
-
Pre-incubation:
-
Incubate the plate at the optimal temperature for the enzyme for a set period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add the substrate to all wells to start the enzymatic reaction.
-
-
Data Acquisition:
-
Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader. For endpoint assays, stop the reaction after a fixed time and measure the final signal.[12]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration.
-
Normalize the data to the "no inhibitor" control (100% activity) and the "no enzyme" control (0% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value. The IC50 is the concentration of the inhibitor required to reduce enzyme activity by 50%.
-
Data Presentation:
| Compound | Target Enzyme | IC50 (µM) |
| This compound | Enzyme X | [Experimental Value] |
| Positive Control | Enzyme X | [Experimental Value] |
Elucidating the Mechanism of Inhibition: Enzyme Kinetics
Once a compound has been identified as an inhibitor, the next crucial step is to determine its mechanism of action (e.g., competitive, non-competitive, uncompetitive, or mixed inhibition).[15][16] This is achieved through enzyme kinetic studies.
Protocol for Kinetic Analysis
Objective: To determine the inhibition mechanism and the inhibition constant (Ki) of this compound.
Procedure:
-
Perform the enzyme assay as described in section 2.1, but with a key modification: for each fixed concentration of the inhibitor, vary the substrate concentration over a wide range.
-
Include a control experiment with no inhibitor.
-
Measure the initial reaction velocity (V₀) for each combination of inhibitor and substrate concentration.
Data Analysis:
-
Plot V₀ versus substrate concentration ([S]) for each inhibitor concentration. This will generate a series of Michaelis-Menten curves.[17]
-
For a more precise determination of the kinetic parameters (Km and Vmax), transform the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]).[16][17]
-
Analyze the changes in the apparent Km and Vmax in the presence of the inhibitor to determine the mode of inhibition.[15][17]
Interpreting Lineweaver-Burk Plots: [17]
| Inhibition Type | Effect on Vmax | Effect on Km | Lineweaver-Burk Plot |
| Competitive | Unchanged | Increases | Lines intersect on the y-axis |
| Non-competitive | Decreases | Unchanged | Lines intersect on the x-axis |
| Uncompetitive | Decreases | Decreases | Lines are parallel |
| Mixed | Decreases | Increases or Decreases | Lines intersect in the second or third quadrant |
Calculating the Inhibition Constant (Ki): The Ki is a measure of the inhibitor's binding affinity for the enzyme. It can be calculated from the IC50 value and the Km of the substrate using the Cheng-Prusoff equation, particularly for competitive inhibitors.
Visualization of Inhibition Mechanisms
Caption: Competitive vs. Non-competitive Inhibition Models.
Validation in a Cellular Context: Cell-Based Assays
While biochemical assays are essential for initial characterization, it is crucial to evaluate the inhibitor's activity in a more physiologically relevant environment.[8][18][19] Cell-based assays can provide insights into factors such as cell permeability, off-target effects, and cytotoxicity.[20]
General Protocol for a Cell-Based Enzyme Inhibition Assay
This protocol is a template for assessing the inhibition of an intracellular enzyme.
Objective: To determine the efficacy of this compound in inhibiting a target enzyme within living cells.
Materials:
-
A suitable cell line that expresses the target enzyme (or can be induced to express it).
-
Cell culture medium and supplements.
-
96-well cell culture plates.
-
This compound.
-
A method to measure the downstream product of the enzyme's activity or a related cellular phenotype.
-
Cell viability assay kit (e.g., MTT or CellTiter-Glo).
Step-by-Step Procedure: [14]
-
Cell Culture:
-
Culture the chosen cell line under standard conditions.
-
Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Induction (if necessary):
-
If the target enzyme's expression is inducible, treat the cells with the appropriate stimulus (e.g., a cytokine) and incubate for a specified period.
-
-
Inhibitor Treatment:
-
Treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the cells with the inhibitor for a time sufficient to observe an effect on the target enzyme's pathway.
-
-
Endpoint Measurement:
-
Measure the biological endpoint that is a consequence of the enzyme's activity. This could be the concentration of a metabolite, the expression of a reporter gene, or a change in a cellular process like proliferation.
-
-
Cytotoxicity Assessment:
-
In a parallel plate, perform a cell viability assay to ensure that the observed inhibitory effects are not due to general cytotoxicity.
-
-
Data Analysis:
-
Normalize the data and plot the percentage of inhibition of the cellular response against the inhibitor concentration to determine the half-maximal effective concentration (EC50).
-
Experimental Workflow Visualization
Caption: Workflow for a Cell-Based Enzyme Inhibition Assay.
Concluding Remarks
The protocols and guidelines presented in this document provide a robust framework for the initial characterization of this compound as a potential enzyme inhibitor. By systematically progressing from biochemical screening to kinetic analysis and cellular validation, researchers can build a comprehensive profile of this novel compound. The data generated will be instrumental in determining its therapeutic potential and guiding future lead optimization efforts. The thiazolidine scaffold continues to be a rich source of new drug candidates, and a thorough investigation of novel derivatives like the one discussed herein is a worthy endeavor in the ongoing quest for new medicines.[1][2]
References
-
Discovery Potent of Thiazolidinedione Derivatives as Antioxidant, α-Amylase Inhibitor, and Antidiabetic Agent. (2021). MDPI. Available at: [Link]
-
Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. (2022). PMC. Available at: [Link]
-
(PDF) Thiazolidine derivatives and their pharmacological actions. ResearchGate. Available at: [Link]
-
Thiazolidine derivatives and their pharmacological actions. (2024). E3S Web of Conferences. Available at: [Link]
-
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Application Notes and Protocols: High-Throughput Screening Assays for Thiazolidine Compounds
Abstract
The thiazolidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. From antidiabetic agents to novel anticancer and antimicrobial candidates, the therapeutic potential of thiazolidine derivatives is vast.[1][2] High-throughput screening (HTS) is an essential methodology in drug discovery that enables the rapid evaluation of large chemical libraries to identify promising lead compounds.[3][4] This guide provides an in-depth overview and detailed protocols for developing and executing robust HTS assays tailored for the discovery of bioactive thiazolidine compounds. We will explore both biochemical and cell-based assay formats, discuss critical validation parameters, and provide expert insights into data interpretation and troubleshooting to ensure the integrity and success of your screening campaigns.
Introduction to Thiazolidine Compounds and HTS
1.1 The Thiazolidine Scaffold: A Privileged Structure
Thiazolidine and its derivatives, particularly thiazolidin-4-ones and thiazolidine-2,4-diones (TZDs), are classified as "privileged structures" in medicinal chemistry.[1] This designation is due to their ability to interact with a diverse range of biological targets, leading to a broad spectrum of pharmacological activities.[1][2] The five-membered heterocyclic ring can be readily functionalized at multiple positions, allowing for the creation of large, diverse chemical libraries for screening.
Key Biological Activities of Thiazolidine Derivatives:
-
Antidiabetic: TZDs like Pioglitazone and Rosiglitazone are well-known agonists of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that is a key regulator of glucose and lipid metabolism.[5][6][7][8] Activation of PPARγ enhances insulin sensitivity, making these compounds effective in the treatment of type 2 diabetes.[5][8]
-
Anticancer: Numerous studies have demonstrated the antiproliferative effects of thiazolidine derivatives against various cancer cell lines, including breast, colon, liver, and lung cancer.[9][10][11][12]
-
Antimicrobial & Other Activities: The scaffold has also been incorporated into compounds with antibacterial, antifungal, anti-inflammatory, and enzyme-inhibitory properties, such as xanthine oxidase inhibition.[2][13]
1.2 High-Throughput Screening (HTS) in Drug Discovery
HTS is a foundational process in modern drug discovery, utilizing automation, miniaturization, and sensitive detection methods to test hundreds of thousands to millions of compounds against a biological target.[3][4] The primary goal of an HTS campaign is not to find a perfect drug, but to identify "hits"—compounds that exhibit the desired activity in a primary assay.[4] These hits then serve as the starting point for more detailed investigation and optimization in a process known as hit-to-lead development.[3]
The success of any HTS campaign hinges on the quality of the assay. A robust and reliable assay is paramount for distinguishing true biological activity from experimental noise and artifacts, thereby minimizing the costly pursuit of false positives.[14][15]
Designing a Screening Cascade for Thiazolidine Compounds
A successful screening campaign is not a single experiment but a multi-step cascade. This approach is designed to efficiently filter a large library down to a small number of validated, high-quality hits.
2.1 Primary Screen: Choosing the Right Assay
The first decision is the choice between a biochemical (target-based) assay and a cell-based (phenotypic) assay.[3]
-
Biochemical Assays: These assays use purified components (e.g., a target enzyme or receptor) to measure the direct interaction of a compound with its target. They are generally simpler to develop and offer a clear, mechanistic readout. A common example is an enzyme inhibition assay.
-
Cell-Based Assays: These assays use living cells, providing a more biologically relevant context.[16] They can measure downstream effects of target engagement, such as changes in gene expression or cell viability.[16] However, they are more complex, and identifying the specific molecular target of a hit can be challenging.
The choice depends on the research question. If the target is known (e.g., screening for new PPARγ agonists), a biochemical assay might be preferred for its directness. If the goal is to find compounds that kill a specific cancer cell line without a preconceived target, a cell-based viability assay is more appropriate.
2.2 The HTS Workflow
A typical HTS workflow involves several automated stages, from plate preparation to data analysis. The ability to perform these steps in miniaturized formats (e.g., 384- or 1536-well plates) is key to the efficiency of HTS.[3]
Caption: A generalized workflow for a high-throughput screening campaign.
2.3 Assay Validation: The Z'-Factor
Before embarking on a full-scale screen, the assay must be rigorously validated. The Z'-factor (Z-prime) is the most widely accepted statistical parameter for quantifying the quality of an HTS assay.[17][18] It measures the separation between the distributions of the positive and negative controls.[18]
The Z'-factor is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls: Z' = 1 - (3σp + 3σn) / |μp - μn|
| Z'-Factor Value | Assay Quality Interpretation |
| Z' ≥ 0.7 | Excellent Assay |
| 0.5 ≤ Z' < 0.7 | Good, Acceptable for HTS[19][20] |
| 0 < Z' < 0.5 | Marginal, requires optimization[19] |
| Z' ≤ 0 | Unsuitable for screening[19] |
An assay with a Z'-factor of 0.5 or greater is generally considered robust enough for HTS.[19][20] This metric is superior to a simple signal-to-background ratio because it accounts for the data variation, which is critical for making confident hit calls.[20]
Protocol 1: Biochemical Assay - Fluorescence Polarization (FP) for PPARγ Binding
This protocol describes a competitive binding assay to identify thiazolidine compounds that bind to the PPARγ ligand-binding domain (LBD).
3.1 Principle of the Assay
Fluorescence Polarization (FP) is a technique used to measure changes in the apparent molecular size of a fluorescent molecule.[21] The assay relies on the principle that a small, fluorescently-labeled ligand (the "tracer") tumbles rapidly in solution, resulting in low polarization of emitted light.[22][23] When the tracer binds to a large protein like the PPARγ-LBD, its rotation slows dramatically, leading to a high polarization signal.[22][24] Unlabeled thiazolidine compounds from the library that bind to PPARγ will compete with and displace the fluorescent tracer, causing a decrease in the FP signal.[21] This makes FP an excellent method for screening protein-ligand interactions in a homogenous format.[21][25]
Caption: Principle of a competitive Fluorescence Polarization assay.
3.2 Materials and Reagents
-
Protein: Recombinant Human PPARγ Ligand Binding Domain (LBD).
-
Tracer: A fluorescently-labeled known PPARγ ligand (e.g., Fluormone™ PL Green, Pan-PPAR).
-
Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, with 0.01% Tween-20.
-
Test Compounds: Thiazolidine library, typically dissolved in DMSO.
-
Positive Control: A known potent PPARγ agonist (e.g., Rosiglitazone).
-
Negative Control: DMSO vehicle.
-
Microplates: Low-volume, black, 384-well microplates.
-
Instrumentation: A microplate reader capable of measuring fluorescence polarization.
3.3 Step-by-Step Protocol
-
Reagent Preparation:
-
Thaw protein and tracer on ice.
-
Prepare a 2X working solution of PPARγ-LBD in Assay Buffer.
-
Prepare a 2X working solution of the fluorescent tracer in Assay Buffer. The optimal concentration should be determined via titration, typically near the Kd of the tracer-protein interaction.
-
Prepare test compounds and controls at a 200X final concentration in DMSO. Dilute 1:50 in Assay Buffer to create a 4X working solution.
-
-
Assay Procedure (384-well format):
-
Add 5 µL of the 4X test compound solution (or control) to the appropriate wells.
-
Add 5 µL of the 2X PPARγ-LBD solution to all wells except the "No Protein" control wells. Add 5 µL of Assay Buffer to these wells instead.
-
Add 10 µL of the 2X fluorescent tracer solution to all wells.
-
The final volume in each well is 20 µL .
-
-
Incubation and Measurement:
-
Seal the plate and centrifuge briefly (e.g., 1 min at 1000 rpm) to bring all components to the bottom.
-
Incubate at room temperature for 60 minutes, protected from light.
-
Measure fluorescence polarization on a compatible plate reader.
-
3.4 Data Analysis and Hit Identification
-
Calculate Millipolarization (mP) values for each well according to the instrument's software.
-
Determine Controls:
-
High Signal (Positive Control): Wells with PPARγ, tracer, and DMSO (represents maximum binding).
-
Low Signal (Negative Control): Wells with PPARγ, tracer, and a saturating concentration of a known unlabeled ligand (represents maximum displacement).
-
-
Calculate Percent Inhibition for each test compound:
-
% Inhibition = 100 * (1 - [(mP_compound - mP_low) / (mP_high - mP_low)])
-
-
Hit Criteria: A common threshold for identifying a primary hit is a % Inhibition value greater than 3 standard deviations from the mean of the library compounds, or a fixed cutoff (e.g., >50% inhibition).
Protocol 2: Cell-Based Luciferase Reporter Assay for PPARγ Activation
This protocol describes a cell-based assay to identify thiazolidine compounds that act as functional agonists, activating the PPARγ signaling pathway.
4.1 Principle of the Assay
This assay utilizes a host cell line (e.g., HEK293T) that has been engineered to express two components: the full-length PPARγ protein and a reporter gene construct. The reporter construct contains a promoter with multiple peroxisome proliferator hormone response elements (PPREs) upstream of a gene encoding a light-producing enzyme, such as Firefly Luciferase.[26][27]
When a thiazolidine compound enters the cell and binds to and activates PPARγ, the receptor-ligand complex translocates to the nucleus.[6] There, it binds to the PPREs in the reporter construct, driving the transcription and subsequent translation of the luciferase enzyme.[27] Upon addition of a luciferin substrate, the amount of light produced is directly proportional to the level of PPARγ activation.[28] A dual-luciferase system, which includes a second, constitutively expressed reporter (like Renilla luciferase), is often used to normalize for variations in cell number and transfection efficiency.[29]
Caption: Signaling pathway of a PPARγ luciferase reporter assay.
4.2 Materials and Reagents
-
Cell Line: HEK293T or a similar cell line stably transfected with a PPARγ expression vector and a PPRE-luciferase reporter vector.
-
Cell Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.
-
Test Compounds: Thiazolidine library dissolved in DMSO.
-
Positive Control: Rosiglitazone.
-
Negative Control: DMSO vehicle.
-
Luciferase Assay Reagent: A commercial kit such as the Dual-Luciferase® Reporter Assay System.[29]
-
Microplates: White, opaque, sterile, 96- or 384-well cell culture plates.
-
Instrumentation: A luminometer capable of reading multi-well plates.
4.3 Step-by-Step Protocol
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into the white, opaque microplates at a density optimized for health and responsiveness (e.g., 10,000 cells/well in 80 µL of medium for a 96-well plate).
-
Incubate for 18-24 hours at 37°C, 5% CO₂.
-
-
Compound Treatment:
-
Prepare serial dilutions of test compounds and controls in culture medium. The final DMSO concentration should be ≤ 0.5%.
-
Remove 20 µL of medium from the cells and add 20 µL of the compound dilutions.
-
Incubate for an additional 24 hours.
-
-
Luciferase Assay (Dual-Luciferase System): [29]
-
Remove plates from the incubator and allow them to equilibrate to room temperature.
-
Remove the culture medium from the wells.
-
Wash cells once with PBS.
-
Add 20 µL of Passive Lysis Buffer to each well and incubate for 15 minutes on an orbital shaker to ensure complete lysis.
-
Add 100 µL of Luciferase Assay Reagent II (Firefly substrate) to each well and measure luminescence (LUM1).
-
Add 100 µL of Stop & Glo® Reagent (Renilla substrate and Firefly quencher) to each well and measure luminescence again (LUM2).
-
4.4 Data Analysis and Hit Identification
-
Normalize Data: For each well, calculate the ratio of Firefly luminescence to Renilla luminescence (Ratio = LUM1 / LUM2). This normalizes for differences in cell viability or transfection.
-
Calculate Fold Activation:
-
Fold Activation = (Ratio_compound) / (Average Ratio_DMSO_control)
-
-
Hit Criteria: A primary hit is typically defined as a compound that induces a fold activation significantly above the baseline, for instance, >3-fold activation or >50% of the activation achieved by the positive control (Rosiglitazone).
Hit Confirmation and Triage: Avoiding Pitfalls
Identifying a "hit" in a primary screen is only the beginning. A significant number of initial hits are false positives arising from assay interference.[15][30] A robust triage strategy is essential to eliminate these artifacts.
5.1 Common Causes of False Positives
-
Compound Autofluorescence: In fluorescence-based assays like FP, compounds that fluoresce at similar wavelengths to the tracer can artificially increase or decrease the signal.
-
Light Scattering/Quenching: Colored compounds can absorb light, quenching the signal in both fluorescence and luminescence assays.[31]
-
Compound Aggregation: At high concentrations, some compounds form aggregates that can sequester and non-specifically inhibit enzymes.[31]
-
Redox Activity: Reactive compounds can modify proteins or interfere with assay reagents (e.g., luciferase enzyme).[30]
-
Contaminants: Metal impurities in compound samples can be a source of enzyme inhibition.[32]
5.2 Counterscreening and Orthogonal Assays
-
Dose-Response Confirmation: Re-test primary hits over a range of concentrations to confirm their activity and determine potency (EC₅₀ or IC₅₀). True hits should exhibit a sigmoidal dose-response curve.
-
Orthogonal Assays: Validate hits using a secondary assay that has a different technology or readout.[30] For example, a hit from the FP binding assay (Protocol 1) should be tested in the cell-based reporter assay (Protocol 2) to confirm functional activity.
-
Promiscuity/Interference Assays:
-
Luciferase Inhibition: Run an assay with purified luciferase enzyme to see if the compound directly inhibits it.
-
Detergent Sensitivity: Test aggregator compounds in the presence of a non-ionic detergent (e.g., Triton X-100); the activity of true inhibitors should be unaffected, while aggregators will lose potency.[30]
-
Caption: A decision workflow for hit validation and triage.
Summary
The discovery of novel, bioactive thiazolidine compounds relies on the successful implementation of well-designed and rigorously validated HTS assays. By carefully selecting between biochemical and cell-based approaches, validating assay performance with metrics like the Z'-factor, and employing a systematic triage strategy to eliminate false positives, researchers can significantly increase the probability of identifying high-quality lead compounds. The protocols and insights provided in this guide serve as a comprehensive resource for scientists in drug discovery to build and execute effective screening campaigns targeting this versatile chemical scaffold.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(5-Bromopyridin-3-yl)thiazolidine
Topic: Troubleshooting Side Reactions & Process Optimization Ticket ID: CHEM-SUP-2024-882 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary
The synthesis of 3-(5-Bromopyridin-3-yl)thiazolidine is a chemo-selective challenge.[1] It typically involves the Buchwald-Hartwig amination of 3,5-dibromopyridine with thiazolidine.[1]
This transformation presents three distinct failure modes inherent to the substrates:
-
Catalyst Deactivation: The sulfur atom in thiazolidine acts as a potent Lewis base, poisoning Palladium (Pd) catalysts.
-
Oligomerization (Bis-arylation): The symmetric nature of 3,5-dibromopyridine creates a statistical risk of double substitution.
-
Hydrodehalogenation: The reductive elimination of the desired C-N bond competes with the reduction of the C-Br bond, leading to the loss of the critical bromine handle.
This guide provides mechanistic insights and actionable protocols to suppress these side reactions.
Visualizing the Reaction Landscape
The following diagram outlines the competitive pathways. Your goal is to maximize Path A while suppressing Paths B, C, and D.
Figure 1: Mechanistic divergence in the Pd-catalyzed coupling of halopyridines and thiazolidines.
Troubleshooting Modules
Module 1: The "Dead" Reaction (Catalyst Poisoning)
Symptom: No conversion is observed despite standard Buchwald conditions. The catalyst precipitates as a black solid or remains inert.
Root Cause: Thiazolidine contains a thioether sulfur.[2] Sulfur is a "soft" donor that binds irreversibly to soft metals like Palladium(0), displacing phosphine ligands and shutting down the catalytic cycle (Path D).[1]
Corrective Actions:
-
Ligand Selection: Switch to bidentate ligands with a wide bite angle. Xantphos or BINAP are superior here. They chelate the Pd center tightly, making it sterically and electronically difficult for the sulfur to displace them.
-
Pre-catalyst Strategy: Do not use Pd(PPh3)4. Use Pd(OAc)2 or Pd2(dba)3 premixed with the ligand for 30 minutes before adding the thiazolidine. This ensures the active catalytic species is formed before the poison is introduced.
-
Loading: Increase catalyst loading to 2–5 mol%.
Module 2: The "Double" Trouble (Bis-arylation)
Symptom: LCMS shows a mass corresponding to [M + Thiazolidine - Br].[1] You are forming the bis-substituted product.
Root Cause: 3,5-dibromopyridine has two equivalent electrophilic sites.[1] Once the first thiazolidine is attached, the pyridine ring becomes more electron-rich, which usually deactivates it for SNAr but can have variable effects in Pd-catalysis depending on the ligand system.
Corrective Actions:
-
Stoichiometry Control: This is the most critical factor. Use a large excess of the dibromide (1.5 to 2.0 equivalents) relative to thiazolidine.
-
Reverse Addition: Do not add the dibromide to the amine. Add the amine (thiazolidine) slowly (via syringe pump over 1 hour) to a stirring solution of the dibromide and catalyst. This keeps the concentration of free amine low relative to the dibromide.
Module 3: The "Missing" Bromine (Hydrodehalogenation)
Symptom: The product mass is [M - 79/81 + 1].[1] You have synthesized 3-(pyridin-3-yl)thiazolidine (the bromine is gone).
Root Cause: This is a "reductive side reaction." If the catalytic cycle is slow, or if there is a hydride source present (often the solvent or the base), the Pd-Ar intermediate undergoes protodemetallation instead of amination.
Corrective Actions:
-
Solvent Choice: Avoid primary/secondary alcohols (Ethanol, Isopropanol) which act as hydride sources.[1] Use Toluene or 1,4-Dioxane .[1]
-
Base Selection: Switch from alkoxides (NaOtBu) to inorganic carbonates (Cs2CO3 or K3PO4 ).[1] Alkoxides can undergo
-hydride elimination to generate Pd-H species that reduce the aryl bromide.[1] -
Water Control: Ensure solvents are anhydrous. Water can facilitate hydrodehalogenation pathways in Pd catalysis.
Optimized Experimental Protocol
Objective: Synthesis of this compound via Mono-selective Buchwald-Hartwig Amination.
Materials Table
| Reagent | Equivalents | Role | Notes |
| 3,5-Dibromopyridine | 1.5 - 2.0 | Electrophile | Excess prevents bis-coupling.[1] |
| Thiazolidine | 1.0 | Nucleophile | Limiting reagent. |
| Pd2(dba)3 | 0.02 (2 mol%) | Catalyst Precursor | Source of Pd(0).[1] |
| Xantphos | 0.04 (4 mol%) | Ligand | Wide bite angle prevents S-poisoning.[1] |
| Cs2CO3 | 2.0 | Base | Mild, non-reducing base. |
| Toluene | Solvent (0.2 M) | Medium | Must be degassed and anhydrous.[1] |
Step-by-Step Procedure
-
Catalyst Pre-formation (Critical):
-
In a glovebox or under active Argon flow, charge a reaction vial with Pd2(dba)3 (2 mol%) and Xantphos (4 mol%).[1]
-
Add anhydrous Toluene (50% of total volume).
-
Stir at room temperature for 20–30 minutes. Observation: Solution should turn from dark purple/red to a clear orange/yellow, indicating active ligation.[1]
-
-
Substrate Addition:
-
Add 3,5-Dibromopyridine (1.5 equiv) and Cs2CO3 (2.0 equiv) to the catalyst mixture.[1]
-
Seal the vessel and purge with Argon for 5 minutes.
-
-
Controlled Initiation:
-
Heat the block to 80–90 °C .
-
Dissolve Thiazolidine (1.0 equiv) in the remaining Toluene.
-
Slow Addition: Add the thiazolidine solution dropwise to the hot reaction mixture over 30–60 minutes.
-
-
Work-up:
-
Monitor by HPLC/UPLC. Look for the disappearance of thiazolidine.
-
Once complete, cool to RT. Filter through a Celite pad (elute with EtOAc) to remove insoluble salts and Pd black.
-
Concentrate and purify via flash chromatography (Hexane/EtOAc gradient).[1] Note: The excess dibromide will elute first; collect and recycle.
-
FAQ: Frequently Asked Questions
Q: Can I use SNAr (Nucleophilic Aromatic Substitution) instead of Pd-catalysis? A: Generally, no.[1] The 3,5-positions of pyridine are meta to the nitrogen, meaning they are not sufficiently activated for SNAr unless you use extreme temperatures (>150°C) or microwave forcing. These conditions will likely decompose the thiazolidine ring or cause polymerization.
Q: Why is my yield low even though the starting material is gone? A: Check for Ring Opening . Thiazolidines are cyclic aminals/thioaminals. If your workup involves strong aqueous acid (e.g., 1M HCl wash), you may be hydrolyzing the ring back to the aldehyde and amino-thiol.[1] Use a neutral or basic workup (saturated NH4Cl or NaHCO3).
Q: Can I use Cu-catalysis (Ullmann-type)? A: Copper is an option (e.g., CuI/L-Proline), but Copper is extremely sensitive to sulfur poisoning, often more so than Palladium.[1] If you must use Cu, you will likely need stoichiometric amounts of Copper (1.0 equiv) rather than catalytic amounts, which complicates purification.[1]
Decision Tree: Troubleshooting Low Yields
Figure 2: Diagnostic logic flow for reaction optimization.
References
-
Paul, F., Patt, J., & Hartwig, J. F. (1994).[1] Palladium-catalyzed formation of carbon-nitrogen bonds.[1][3] Reaction intermediates and catalyst improvements in the hetero cross-coupling of aryl halides and tin amides. Journal of the American Chemical Society, 116(13), 5969–5970. [Link]
-
Surry, D. S., & Buchwald, S. L. (2008).[1] Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide. Chemical Science, 2(1), 27-50.[1] [Link]
-
Driver, M. S., & Hartwig, J. F. (1996).[1] A Second-Generation Catalyst for Aryl Halide Amination: Mixed Secondary Amines from Aryl Halides and Primary Amines Catalyzed by (DPPF)PdCl2.[1] Journal of the American Chemical Society, 118(30), 7217–7218.[1] [Link]
-
Louie, J., & Hartwig, J. F. (1995).[1] Palladium-catalyzed synthesis of arylamines from aryl halides.[3][4][5][6] Mechanistic studies lead to coupling in the absence of tin reagents. Tetrahedron Letters, 36(21), 3609-3612.[1] [Link]
-
Guram, A. S., Rennels, R. A., & Buchwald, S. L. (1995).[1] A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines. Angewandte Chemie International Edition, 34(12), 1348–1350.[1] [Link][1]
Sources
- 1. Synthesis and Characterization of Novel Thiazolidinones and Thioxothiazolidinones Derived from Substituted Indole | MDPI [mdpi.com]
- 2. Thiazolidine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. uwindsor.ca [uwindsor.ca]
How to increase the stability of 3-(5-Bromopyridin-3-yl)thiazolidine in solution
Technical Support Center: Stability & Handling Guide Topic: 3-(5-Bromopyridin-3-yl)thiazolidine Case ID: TZD-PYR-STAB-01[1][2]
Executive Summary
You are working with This compound , a molecule containing a saturated N,S-heterocycle (thiazolidine) coupled to a halogenated pyridine.[1][2] This compound presents a "stability paradox": the pyridine ring is robust, but the thiazolidine ring is chemically labile.
As a Senior Application Scientist, I have identified the two primary degradation vectors for this scaffold:
-
Acid-Catalyzed Ring Opening (Hydrolysis): The N-aryl thiazolidine motif behaves as a cyclic hemiaminal thioether.[1][2] In the presence of protons (acid) and water, it equilibrates with an open-chain iminium species, eventually hydrolyzing into 3-aminopyridine and the corresponding aldehyde/thiol fragments.[2]
-
S-Oxidation: The sulfur atom is electron-rich and prone to oxidation to sulfoxides (
) or sulfones ( ), particularly in solution.[1]
This guide provides the protocols necessary to arrest these pathways.
Part 1: Solvent & Solubility Strategy
The "DMSO Trap": While DMSO is the universal solvent for stock solutions, it is not inert for sulfur-containing heterocycles.[2] DMSO can act as a mild oxidant (similar to Swern oxidation conditions) or a source of hygroscopic water, accelerating hydrolysis.
Troubleshooting Guide: Solvent Selection
| Solvent | Suitability | Technical Notes |
| DMSO (Anhydrous) | High | Standard Stock.[1][2] Must be stored under Argon.[1][2] Hygroscopic nature introduces water, triggering hydrolysis over time.[1][2] |
| Ethanol/Methanol | Low | Avoid for storage.[1][2] Protic solvents can facilitate nucleophilic attacks or ring opening.[1][2] |
| Acetonitrile | Medium | Good for short-term assays.[1][2] Less solubilizing power than DMSO but chemically inert toward S-oxidation.[1][2] |
| DMF | High | Good alternative to DMSO if S-oxidation is observed, but difficult to remove (high boiling point).[1] |
Protocol: Preparation of Stable Stock Solutions
-
Dryness is Critical: Use only anhydrous DMSO (water content <0.01%).[1] Water is the reagent for hydrolysis; removing it stops the reaction.
-
Inert Atmosphere: Purge the vial with Argon or Nitrogen gas for 30 seconds before and after use to displace oxygen.[2]
-
Concentration: Prepare stocks at high concentration (e.g., >10 mM). Dilute solutions degrade faster due to higher solvent-to-solute interaction ratios.[1][2]
Part 2: pH & Buffer Management (Hydrolysis Prevention)
The thiazolidine ring is an "acid-labile" protecting group in disguise.[1][2] The nitrogen atom, while attached to an electron-withdrawing pyridine, still possesses basicity.[2] Protonation of the ring nitrogen or sulfur facilitates C-S or C-N bond cleavage.[2]
Q: My compound disappears in acidic media (pH < 5). Why? A: You are observing acid-catalyzed hydrolysis. The protonated ring opens to form a reactive iminium ion and a thiol. This is often irreversible if the fragments react further.[2]
Q: What is the safe pH range? A: Maintain pH 7.0 – 8.5 .
-
Avoid Strong Base:[1][2] pH > 10.0 can lead to elimination reactions on the pyridine ring or epimerization if chiral centers are present.
Visualizing the Instability Mechanism
The following diagram illustrates the decision matrix for troubleshooting stability issues based on visual and analytical cues.
Caption: Diagnostic workflow for differentiating between solubility failure (precipitation) and chemical instability (hydrolysis or oxidation).
Part 3: Oxidative Stability (Sulfur Protection)[1]
The sulfur atom in the thiazolidine ring is a "soft" nucleophile. It reacts readily with "soft" electrophiles and oxidants.[1][2]
Q: I see a peak with Mass +16 in my LC-MS. What is it? A: This is the Sulfoxide derivative.[2] It creates a new chiral center at the sulfur, often resulting in two peaks (diastereomers) in HPLC.
Protocol: Preventing S-Oxidation
-
Degassing: All buffers used for dilution must be degassed (sonication under vacuum or Argon sparging) to remove dissolved oxygen.[1][2]
-
Antioxidants: If the assay permits, add 0.1 mM - 1 mM TCEP (Tris(2-carboxyethyl)phosphine) or Ascorbic Acid to the buffer.[1] TCEP is preferred as it selectively reduces sulfoxides back to sulfides and is stable over a wide pH range.[2]
-
Light Protection: Brominated pyridines can undergo photolysis (C-Br bond homolysis) under strong UV, and light accelerates sulfur oxidation.[1][2] Use amber vials.
Part 4: Storage & Handling FAQs
Q: Can I freeze-thaw the stock solution? A: Limit this. Repeated freeze-thaw cycles introduce moisture condensation into cold DMSO.[1][2]
-
Best Practice: Aliquot the stock into single-use vials (e.g., 20 µL) and store at -80°C. Discard unused portions after thawing.
Q: How long is the compound stable in cell culture media? A: Cell media (DMEM/RPMI) contains cystine, metals, and oxidants.
-
Recommendation: Refresh the media containing the compound every 6–8 hours if running long-term experiments.
Q: Is the Bromine atom stable? A: Generally, yes.[2] The C-Br bond on the pyridine is stable to hydrolysis. However, it is reactive toward Palladium (cross-coupling) or Lithium reagents.[1] Ensure no trace metals are present in your buffers if you are screening in a biochemical assay.[1][2]
References
-
Fife, T. H., et al. (1991).[1][2] "Mechanism of thiazolidine hydrolysis. Ring opening and hydrolysis of 1,3-thiazolidine derivatives." Journal of the American Chemical Society, 113(8), 3071–3079.[2] Link[1]
- Core Reference for Hydrolysis: Establishes the pH-rate profile and the mechanism of acid-catalyzed ring opening via the iminium ion.
-
Cannon, K. C., et al. (2017).[1][2] "Selective Synthesis of Substituted 3-Aryl-2-phenyl-1,3-thiazolidin-4-one Sulfoxides and Sulfones by S-Oxidation with Oxone." International Journal of Chemistry, 9(4).[1][2][3] Link
- Core Reference for Oxidation: Details the susceptibility of the thiazolidine sulfur to oxidation and the form
-
BenchChem Technical Support. (2025). "Overcoming Solubility Challenges with 2-Aryl Thiazolidine-4-Carboxylic Acids." Link[1]
- Reference for Formulation: Provides data on co-solvents (cyclodextrins/surfactants)
-
Mah, H. D., & Lee, W. S. (1989).[1][2] "Rearrangement of 1,3-thiazolidine sulfoxides." Journal of Heterocyclic Chemistry, 26(5), 1447–1451.[2] Link[1]
- Reference for Degradation Products: Explains the rearrangement pathways of sulfoxides, relevant for identifying unknown degrad
Sources
Validation & Comparative
A Comparative Analysis of 3-(Pyridin-3-yl)thiazolidine Derivatives in Preclinical Drug Discovery
A Senior Application Scientist's Guide to Structure, Activity, and Experimental Protocols
Editorial Note: Initial literature and database searches for the specific molecule, 3-(5-Bromopyridin-3-yl)thiazolidine, did not yield sufficient experimental data for a comprehensive comparative guide. This is not uncommon in the fast-paced field of medicinal chemistry, where new chemical entities are constantly being synthesized and evaluated. To provide a valuable and scientifically grounded resource, this guide will focus on the closely related and well-documented class of 3-(pyridin-3-yl)thiazolidin-4-one derivatives . The presence of the carbonyl group at the 4-position of the thiazolidine ring is a common feature in many biologically active thiazolidine compounds, and its influence on the molecule's properties will be a key point of discussion. The principles, experimental protocols, and structure-activity relationship (SAR) insights presented herein are directly applicable to the investigation of novel N-pyridyl thiazolidines, including the originally requested bromo-substituted analogue.
Introduction: The Thiazolidine Scaffold and the Significance of the N-Pyridyl Moiety
The thiazolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including antimicrobial, anticancer, and antidiabetic effects[1][2]. The versatility of the thiazolidine nucleus lies in the potential for substitution at various positions, which allows for the fine-tuning of its physicochemical properties and biological targets[3][4].
The introduction of a pyridine ring at the N-3 position of the thiazolidine core is a strategic design choice. The pyridine moiety can engage in various non-covalent interactions, such as hydrogen bonding and π-stacking, with biological targets. Furthermore, the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated at physiological pH, which can influence the compound's solubility, cell permeability, and target engagement[5]. This guide will delve into the synthesis, biological evaluation, and comparative analysis of 3-(pyridin-3-yl)thiazolidin-4-one derivatives, providing a framework for researchers in drug discovery.
Synthesis of 3-(Pyridin-3-yl)thiazolidin-4-one Derivatives: A General Approach
The synthesis of 3-(pyridin-3-yl)thiazolidin-4-ones typically follows a well-established multi-step sequence. A common and efficient method involves the one-pot, three-component condensation of an appropriate pyridine-containing amine, a substituted aldehyde, and thioglycolic acid[6].
Experimental Protocol: Synthesis of 3-(Pyridin-3-yl)-2-(substituted-phenyl)thiazolidin-4-one
This protocol describes a general procedure for the synthesis of N-pyridyl-thiazolidin-4-ones.
Materials:
-
3-Aminopyridine
-
Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Thioglycolic acid
-
Toluene (or other suitable solvent)
-
Dean-Stark apparatus
-
Magnetic stirrer with heating
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 3-aminopyridine (10 mmol), a substituted benzaldehyde (10 mmol), and toluene (50 mL).
-
Reflux the mixture for 2-3 hours to form the Schiff base (imine) intermediate, with azeotropic removal of water.
-
Cool the reaction mixture to room temperature.
-
Add thioglycolic acid (12 mmol) dropwise to the reaction mixture.
-
Reflux the mixture for an additional 6-8 hours, continuing to remove water.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
The initial formation of the Schiff base is crucial as it provides the electrophilic carbon for the subsequent nucleophilic attack by the thiol group of thioglycolic acid.
-
The use of a Dean-Stark apparatus is essential for driving the reaction equilibrium towards product formation by removing the water generated during the imine formation and cyclization steps.
-
The choice of solvent is important; toluene is often used for its ability to form an azeotrope with water and for its relatively high boiling point, which allows for reasonable reaction rates.
Diagram of the Synthetic Workflow:
Caption: General synthetic workflow for 3-(pyridin-3-yl)thiazolidin-4-one derivatives.
Comparative Biological Evaluation: Antimicrobial and Anticancer Activities
Thiazolidin-4-one derivatives are renowned for their broad spectrum of biological activities. The introduction of a pyridine ring at the N-3 position can significantly modulate this activity profile. For this comparative guide, we will focus on two of the most extensively studied therapeutic areas for this class of compounds: antimicrobial and anticancer activities.
Antimicrobial Activity
The antimicrobial potential of thiazolidin-4-ones is well-documented, with many derivatives showing activity against a range of bacterial and fungal pathogens[7][8][9]. The mechanism of action is often attributed to the inhibition of essential bacterial enzymes.
The following table summarizes the minimum inhibitory concentration (MIC) values for a representative 3-(pyridin-3-yl)thiazolidin-4-one derivative compared to other N-substituted thiazolidin-4-ones. The data presented is a synthesized representation from multiple sources to illustrate the structure-activity relationships.
| Compound ID | N-Substituent | R-Group (at C2) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | Reference |
| PYR-1 | 3-Pyridyl | 4-Chlorophenyl | 16 | 32 | Hypothetical Data Based on[7] |
| ARYL-1 | 4-Chlorophenyl | 4-Chlorophenyl | 8 | 16 | Hypothetical Data Based on[8] |
| ALKYL-1 | Ethyl | 4-Chlorophenyl | 64 | >128 | Hypothetical Data Based on[10] |
Interpretation of Data and SAR Insights:
-
The presence of an aromatic substituent at the N-3 position generally confers better antimicrobial activity compared to an alkyl substituent.
-
In this hypothetical comparison, the N-(4-chlorophenyl) derivative (ARYL-1) shows slightly better activity than the N-(3-pyridyl) derivative (PYR-1), suggesting that the electronic properties of the N-aryl ring play a crucial role. The electron-withdrawing nature of the chloro-substituted phenyl ring might be more favorable for target binding than the pyridine ring in this context.
-
The pyridine nitrogen in PYR-1 offers a site for potential hydrogen bonding, which could be beneficial for activity against other pathogens not listed here.
This protocol outlines the broth microdilution method for determining the MIC of a test compound.
Materials:
-
Test compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer (for measuring optical density)
-
Standard antibiotics (e.g., ciprofloxacin, as a positive control)
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the test compound in MHB to achieve a range of desired concentrations.
-
Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard. Dilute the inoculum in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add the bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
Anticancer Activity
Several thiazolidin-4-one derivatives have demonstrated potent cytotoxic activity against various cancer cell lines[2][11]. The mechanism of action can be diverse, including the inhibition of kinases, tubulin polymerization, or the induction of apoptosis.
The following table presents the half-maximal inhibitory concentration (IC50) values for a representative 3-(pyridin-3-yl)thiazolidin-4-one derivative against a human cancer cell line, compared to other N-substituted analogues.
| Compound ID | N-Substituent | R-Group (at C2) | IC50 (µM) vs. MCF-7 (Breast Cancer) | Reference |
| PYR-2 | 3-Pyridyl | 4-Methoxyphenyl | 15 | Hypothetical Data Based on[2] |
| ARYL-2 | 4-Methoxyphenyl | 4-Methoxyphenyl | 25 | Hypothetical Data Based on[11] |
| ALKYL-2 | Benzyl | 4-Methoxyphenyl | 50 | Hypothetical Data Based on[12] |
Interpretation of Data and SAR Insights:
-
In this hypothetical scenario, the N-(3-pyridyl) derivative (PYR-2) exhibits superior anticancer activity compared to the N-(4-methoxyphenyl) and N-benzyl derivatives.
-
This suggests that the electronic and steric properties of the pyridine ring might be particularly favorable for interaction with the anticancer target. The ability of the pyridine nitrogen to act as a hydrogen bond acceptor could be a key factor.
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (usually around 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Putative Mechanism of Action: A Visual Representation
While the exact molecular targets of many novel thiazolidin-4-one derivatives are still under investigation, a common mechanism of action for anticancer agents is the induction of apoptosis. The following diagram illustrates a simplified apoptotic pathway that could be modulated by these compounds.
Caption: A simplified diagram of a potential apoptotic pathway induced by 3-(pyridin-3-yl)thiazolidin-4-one derivatives.
Conclusion and Future Directions
This guide has provided a comparative overview of 3-(pyridin-3-yl)thiazolidin-4-one derivatives, highlighting their synthesis and potential as antimicrobial and anticancer agents. The inclusion of the pyridine moiety at the N-3 position of the thiazolidin-4-one scaffold offers a promising avenue for the development of novel therapeutics with modulated biological activities.
Future research in this area should focus on:
-
Synthesis and evaluation of a broader range of derivatives: This includes variations in the substituents on both the pyridine and the C2-aryl rings to build a more comprehensive SAR. The synthesis of the originally queried this compound and its 4-oxo analogue would be of particular interest to understand the effect of halogen substitution on the pyridine ring.
-
Mechanism of action studies: Identifying the specific molecular targets of the most active compounds is crucial for their further development.
-
In vivo efficacy and toxicity studies: Promising candidates from in vitro studies should be advanced to animal models to assess their therapeutic potential and safety profiles.
The thiazolidine scaffold continues to be a rich source of inspiration for medicinal chemists. By systematically exploring the chemical space around the N-pyridyl thiazolidinone core, the scientific community can continue to develop novel and effective therapeutic agents.
References
-
Jin, Z., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 934377. Available from: [Link]
-
Siddiqui, N., et al. (2011). Synthesis and antimicrobial activity of new 4-thiazolidinone derivatives containing 2-amino-6-methoxybenzothiazole. Acta Poloniae Pharmaceutica, 68(2), 229-235. Available from: [Link]
-
Al-Omair, M. A., et al. (2021). Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety. Molecules, 26(23), 7249. Available from: [Link]
-
Geronikaki, A., et al. (2020). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Molecules, 25(18), 4118. Available from: [Link]
-
de Oliveira, R. S., et al. (2019). Synthesis of thiazolidin-4-ones and thiazinan-4-ones from 1-(2-aminoethyl)pyrrolidine as acetylcholinesterase inhibitors. Future Medicinal Chemistry, 11(22), 2919-2933. Available from: [Link]
-
Shrivastava, S. P., et al. (2012). Synthesis and Antimicrobial Activity of New Thiazolidinone Derivatives With the use of γ-Ferrite Catalyst. E-Journal of Chemistry, 9(2), 825-831. Available from: [Link]
-
Mansour, N. O., et al. (2020). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules, 25(23), 5738. Available from: [Link]
-
Wang, M.-X., et al. (2022). Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. PLOS ONE, 17(5), e0268531. Available from: [Link]
-
Jin, Z., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 934377. Available from: [Link]
-
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A Comprehensive Guide to Characterizing the Cross-Reactivity Profile of 3-(5-Bromopyridin-3-yl)thiazolidine
For researchers and drug development professionals, the journey of a novel chemical entity from discovery to a validated tool or therapeutic candidate is paved with rigorous characterization. A critical, and often challenging, aspect of this process is understanding a compound's selectivity. This guide provides a strategic framework for elucidating the cross-reactivity profile of a novel pyridinyl-thiazolidine derivative, 3-(5-Bromopyridin-3-yl)thiazolidine .
While specific biological data for this exact molecule is not yet prevalent in public literature, its core structure—a fusion of a pyridine and a thiazolidine ring—suggests potential interactions with a range of biological targets, given the broad activities of these classes of compounds.[1][2] Thiazolidine derivatives, for instance, are known to exhibit anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties, often through modulation of key enzymes or nuclear receptors.[2][3][4][5] This guide, therefore, outlines a robust, multi-tiered experimental strategy to not only identify the primary target(s) of this compound but also to comprehensively map its off-target interactions.
Our approach is built on a foundation of scientific integrity, beginning with broad, unbiased screening and progressively narrowing down to specific, hypothesis-driven validation assays. We will detail the rationale behind each experimental choice, provide actionable protocols, and illustrate how to interpret the resulting data to build a complete selectivity profile.
Part 1: The Strategic Workflow for Selectivity Profiling
A successful selectivity profiling campaign is systematic. The goal is to efficiently identify both on-target and off-target activities to de-risk progression and uncover potential new therapeutic applications or liabilities.[6][7] Our proposed workflow integrates computational, biochemical, and cell-based methods to provide a holistic view of the compound's interactions within a biological system.
Caption: Hypothetical signaling pathway for the primary target (Kinase X).
Conclusion
Characterizing the cross-reactivity profile of a novel compound like this compound is a cornerstone of modern drug discovery and chemical biology. It requires a systematic, multi-faceted approach that integrates computational prediction with unbiased, proteome-wide screening and rigorous biochemical and cellular validation. By following the strategic workflow outlined in this guide, researchers can build a comprehensive understanding of a compound's selectivity, enabling informed decisions about its potential as a research tool or therapeutic candidate. This process not only mitigates the risk of late-stage failures due to unforeseen off-target effects but also has the potential to uncover novel polypharmacology that can be harnessed for therapeutic benefit.
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In vivo efficacy of 3-(5-Bromopyridin-3-yl)thiazolidine compared to standard drugs
An objective analysis of a novel compound's performance requires robust, publicly available, and verifiable in vivo data. The compound you have specified, 3-(5-Bromopyridin-3-yl)thiazolidine, appears to be a highly specific or novel chemical entity for which there is no established body of peer-reviewed in vivo efficacy studies in the public domain. Scientific and technical content creation necessitates a foundation of verifiable, published research to ensure accuracy, trustworthiness, and to provide an authoritative guide.
Without accessible data on its biological activity, mechanism of action, and comparative performance against standard-of-care treatments in animal models, it is not feasible to construct the scientifically rigorous and data-driven comparison guide you have requested.
To proceed with your request, please provide a different, well-documented therapeutic agent that has been the subject of published in vivo research, allowing for a meaningful comparison with established drugs. For example, a well-studied kinase inhibitor, an immunotherapy agent, or a novel antibiotic with available preclinical data would be suitable topics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
